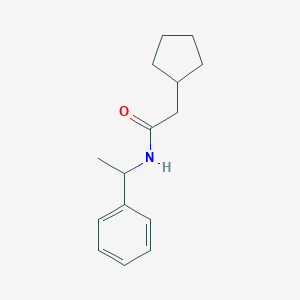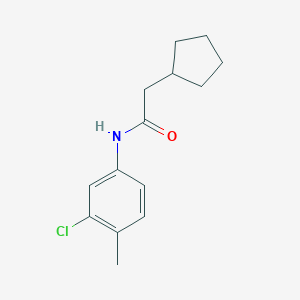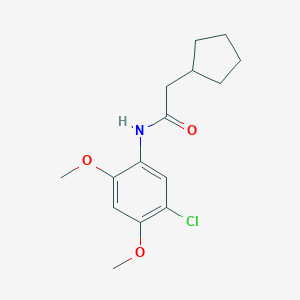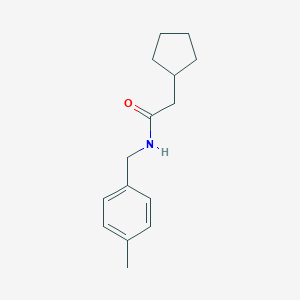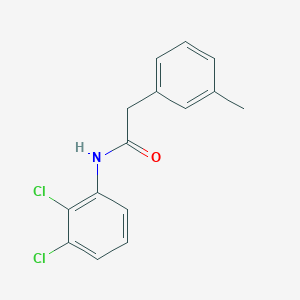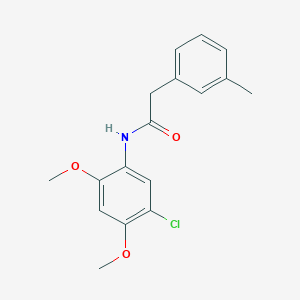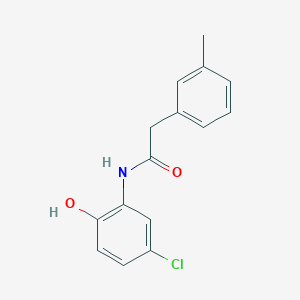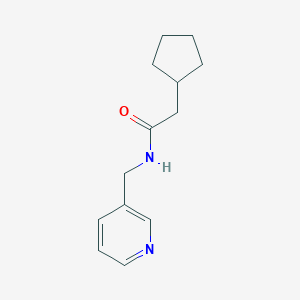
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential use in cognitive enhancement. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are involved in the transmission of excitatory signals between neurons, and their activation is critical for synaptic plasticity and learning and memory. This compound enhances the activity of AMPA receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for cognitive function. It has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide is that it is a highly selective modulator of AMPA receptors, with little or no activity at other receptor types. This makes it a useful tool for studying the role of AMPA receptors in cognitive function. However, one limitation is that it has a relatively short half-life in the body, which may limit its usefulness in clinical applications.
Orientations Futures
There are several future directions for research on 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators that may have even greater cognitive-enhancing effects. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the addition of acetic anhydride. This results in the formation of this compound as a white solid with a melting point of 123-125°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Applications De Recherche Scientifique
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in cognitive enhancement. It has been shown to improve memory and learning in animal models, as well as in healthy human subjects. It has also been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-cyclopentyl-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(10-12)19-2)16-15(17)9-11-5-3-4-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,16,17) |
Clé InChI |
YUYIINZCLCLUNG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CC2CCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



